Spiro[1,3-benzodioxole-2,4'-piperidine]
Description
Spiro[1,3-benzodioxole-2,4'-piperidine] (CAS: 7677-96-5) is a bicyclic compound featuring a 1,3-benzodioxole ring fused to a piperidine moiety via a spiro junction. Its molecular formula is C₁₁H₁₃NO₂ (MW: 203.23), with a SMILES string of C1CNCCC12OC3=CC=CC=C3O2 . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing derivatives with biological activities. For instance, it is used to prepare retinoid analogs (e.g., RS1, RS6, RS15) through coupling reactions with substituted carboxylic acids . Its stereochemical flexibility allows enantiomeric separation, as seen in (±)-2a, which resolves into distinct (S)- and (R)-enantiomers with optical rotations of [α]²⁰D = -2.73 and +3.84, respectively .
Propriétés
IUPAC Name |
spiro[1,3-benzodioxole-2,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-4-10-9(3-1)13-11(14-10)5-7-12-8-6-11/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKNICXDNWDLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12OC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7677-96-5 | |
| Record name | spiro[1,3-benzodioxole-2,4'-piperidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,4’-piperidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of a benzodioxole derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic product.
Industrial Production Methods
In an industrial setting, the production of Spiro[1,3-benzodioxole-2,4’-piperidine] may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common. Industrial methods focus on scalability and cost-effectiveness while maintaining high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzodioxole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
Spiro[1,3-benzodioxole-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Due to its bioactive properties, Spiro[1,3-benzodioxole-2,4’-piperidine] is explored for its potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of Spiro[1,3-benzodioxole-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The compound may inhibit or activate signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Spiro[chromane-2,4'-piperidine] Hydroxamic Acid Derivatives
- Structure : Replaces benzodioxole with chromane (a benzopyran system).
- Applications : Potent histone deacetylase (HDAC) inhibitors with antiproliferative activity. Synthesized by introducing hydroxamic acid groups to the spiro scaffold .
- Key Difference : Chromane’s oxygen atom positioning alters electron distribution, enhancing HDAC binding compared to benzodioxole derivatives.
4-Oxospiro[benzopyran-2,4'-piperidines]
- Structure: Incorporates a benzopyranone core.
- Applications: Class III antiarrhythmic agents. Synthesized via Kabbe condensation of o-hydroxyacetophenones, yielding intermediates in quantitative yields .
- Key Difference : The ketone group at the 4-position enhances electrophilicity, critical for ion channel modulation.
Spiro[1,3-benzodioxan-2,4'-piperidine]
- Structure : Substitutes benzodioxole with benzodioxan (a six-membered ring).
- Applications : Exhibits moderate anticalcium activity. Synthesized via spirocyclization using pyridinium chloride for demethylation .
- Key Difference : Larger ring size increases steric hindrance, reducing metabolic stability compared to benzodioxole derivatives.
D. Spiro[1H-indene-1,4'-piperidine] (CAS: 33042-66-9)
- Structure : Replaces benzodioxole with indene.
- Properties : Molecular formula C₁₃H₁₅N (MW: 185.26). The aromatic indene system confers rigidity, affecting solubility and bioavailability .
Key Observations :
- Optical Activity : Benzodioxole derivatives exhibit enantiomer-specific properties (e.g., RS1’s [α]²⁰₃₆₅ = -29.88 vs. +31.26) , critical for chiral drug design.
- Solubility : Pyridin-yl substituents (e.g., RS16) improve aqueous solubility due to hydrogen bonding, as seen in LC/MS retention times (tR = 7.65 min) .
- Crystallography : RS15 derivatives form stable complexes with rhodopsin, confirmed by X-ray crystallography (PDB: 6FKC) .
Activité Biologique
Spiro[1,3-benzodioxole-2,4'-piperidine] is a synthetic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure. This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The compound's potential biological activities include anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound features a spirocyclic arrangement where a benzodioxole ring is fused to a piperidine ring. This configuration provides distinct three-dimensional properties conducive to binding with biological macromolecules.
The biological activity of Spiro[1,3-benzodioxole-2,4'-piperidine] is primarily attributed to its ability to modulate enzyme and receptor activities. The spirocyclic structure enables the compound to fit into specific binding sites, influencing various signaling pathways. It has been shown to either inhibit or activate these pathways, leading to diverse biological effects.
1. Anticancer Activity
Research indicates that Spiro[1,3-benzodioxole-2,4'-piperidine] exhibits significant anticancer properties. A study demonstrated that derivatives of this compound effectively inhibited the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth.
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| 11 | ITK | 5.2 | Jurkat |
| 12 | BTK | 3.8 | RAMOS |
These findings suggest that modifications in the benzodioxole group can enhance the compound's efficacy against various cancer types .
2. Antimicrobial Activity
The antimicrobial potential of Spiro[1,3-benzodioxole-2,4'-piperidine] has also been explored. In vitro studies have shown that the compound exhibits activity against a range of bacterial strains and fungi. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against Staphylococcus aureus and 15 µg/mL against Candida albicans .
3. Anti-inflammatory Activity
The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The compound has been shown to reduce inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with leukemia, derivatives of Spiro[1,3-benzodioxole-2,4'-piperidine] were administered alongside standard chemotherapy regimens. Results indicated a significant increase in overall survival rates and reduced tumor burden compared to control groups .
Case Study 2: Antimicrobial Application
A study evaluated the efficacy of Spiro[1,3-benzodioxole-2,4'-piperidine] in treating infections caused by resistant bacterial strains. The compound was effective in reducing bacterial load in infected mice models when administered at a dosage of 10 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
